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Compound of Interest

Compound Name: trans-1-Cinnamylpiperazine

Cat. No.: B154354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The cinnamylpiperazine scaffold represents a versatile and highly promising structural motif in

modern medicinal chemistry. This privileged structure, characterized by a piperazine ring linked

to a cinnamyl group, has been the subject of extensive research, leading to the discovery of

derivatives with a wide array of pharmacological activities. These compounds have

demonstrated potential as novel therapeutic agents for a range of diseases, including cancer,

neurodegenerative disorders, and viral infections, as well as exhibiting opioid and anti-

inflammatory properties.

The unique combination of the lipophilic cinnamyl moiety and the basic piperazine ring allows

for favorable interactions with a variety of biological targets. The flexibility of the piperazine ring

and the potential for substitution on both the phenyl and piperazine rings provide a rich

chemical space for the design and synthesis of new derivatives with optimized potency,

selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of

the current state of research on cinnamylpiperazine derivatives, focusing on their synthesis,

biological evaluation, and mechanisms of action across different therapeutic areas.

Therapeutic Applications and Quantitative Data
Anticancer Activity
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Cinnamylpiperazine derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are

often multifaceted, including the induction of apoptosis and inhibition of key signaling pathways

involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Cinnamylpiperazine and Related Piperazine Derivatives

(IC50 Values)
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Compound/Derivati
ve Class

Cell Line IC50 (µM) Reference

Piperazine-

dihydropyrimidine

hybrids

MCF-7 (Breast) 3.1 ± 0.65 [1]

MDA-MB-231 (Breast) > 10 [1]

MCF-7 (Breast) 0.71 ± 0.17 [1]

MDA-MB-231 (Breast) 6.5 ± 0.83 [1]

Dihydropyrimidine-

piperazine-

sulfonamide hybrids

MCF-7 (Breast) 8.17 ± 0.58 [1]

MDA-MB-231 (Breast) 11.4 ± 2.10 [1]

MCF-7 (Breast) 3.54 ± 0.76 [1]

MDA-MB-231 (Breast) 5.3 ± 0.69 [1]

Quinazoline-

piperazine hybrids
A549 (Lung) 8.23 [2]

MCF-7 (Breast) 5.59 [2]

HCT-116 (Colon) 5.60 [2]

MDA-MB-231 (Breast) 0.28 [2]

Novel Piperazine

Derivative (C505)
K562 (Leukemia) GI50 = 0.06 - 0.16 [3]

Cinnoline-piperazine

hybrids
Various 0.264, 2.04, 1.14 [4]

Opioid Receptor Modulation
Certain cinnamylpiperazine derivatives, such as AP-237 (Bucinnazine) and its analogs, are

known to act as µ-opioid receptor (MOR) agonists. Research in this area is driven by the need

for novel analgesics, but also by the emergence of these compounds as new psychoactive
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substances. Their activity is often characterized using in vitro functional assays that measure

receptor activation and downstream signaling.

Table 2: In Vitro µ-Opioid Receptor (MOR) Activation of Cinnamylpiperazine Derivatives

Compound Assay Parameter Value Reference

AP-238
β-arrestin 2

Recruitment
EC50 248 nM

2-Methyl AP-237
β-arrestin 2

Recruitment
Emax

125% (relative to

hydromorphone)

Neuroprotective Effects in Alzheimer's Disease
Piperazine derivatives, including those with cinnamyl-like structures, are being investigated for

their potential in treating neurodegenerative disorders like Alzheimer's disease. A key

mechanism of action is the inhibition of cholinesterase enzymes, which play a role in the

breakdown of neurotransmitters.

Table 3: Acetylcholinesterase (AChE) Inhibition by Phthalimide-Piperazine Derivatives

Compound IC50 (µM) Reference

4a 63.03 ± 4.06

4b (4-Fluorophenyl) 16.42 ± 1.07

4c 32.88 ± 1.98

4d 25.71 ± 2.01

4e 41.52 ± 3.11

Donepezil (Reference) 0.41 ± 0.09

Anti-inflammatory and Antiviral Activities
While the cinnamylpiperazine scaffold is reported to have anti-inflammatory and antiviral

properties, specific quantitative data such as IC50 or EC50 values for these activities are not
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as widely published as for their anticancer and CNS effects. The methodologies for assessing

these activities are well-established and are detailed in the "Experimental Protocols" section.

Research indicates that the anti-inflammatory effects may be mediated through the inhibition of

the NF-κB signaling pathway. Antiviral activity is often assessed using cytopathic effect (CPE)

inhibition assays against various viral strains.

Signaling Pathways and Mechanisms of Action
Induction of Apoptosis via PI3K/Akt Pathway Inhibition
Several studies on piperazine derivatives suggest a mechanism of anticancer activity involving

the induction of apoptosis through the inhibition of critical cell survival pathways, such as the

PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the activation of caspases,

which are key executioners of apoptosis. A proposed mechanism involves the suppression of

phosphorylated Akt (p-Akt), leading to a downstream cascade that includes the cleavage of

PARP and activation of caspase-3.
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Proposed PI3K/Akt signaling inhibition by cinnamylpiperazine derivatives.
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Modulation of Inflammatory Response via NF-κB
Pathway
The anti-inflammatory properties of cinnamylpiperazine derivatives are thought to be mediated,

at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of

activated B cells) signaling pathway. In response to pro-inflammatory stimuli like TNF-α or LPS,

the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent

translocation of the NF-κB dimer (p50/p65) to the nucleus. Cinnamylpiperazine derivatives may

interfere with this cascade, possibly by inhibiting IKK phosphorylation, thereby preventing NF-

κB activation and the transcription of pro-inflammatory genes.[5][6]
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Route 1: Nucleophilic Substitution

Route 2: Two-Step Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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